Methyl 2-[(4-fluorophenyl)amino]acetate
Description
Methyl 2-[(4-fluorophenyl)amino]acetate is an organic compound characterized by a methyl ester group linked to an amino-substituted 4-fluorophenyl moiety. Its molecular formula is C₉H₁₀FNO₂, with the structure CH₃OOC–CH₂–NH–(4-F-C₆H₄).
Properties
IUPAC Name |
methyl 2-(4-fluoroanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMHKLSHUYPVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-fluorophenyl)amino]acetate typically involves the reaction of 4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-fluorophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Therapeutic Applications
Methyl 2-[(4-fluorophenyl)amino]acetate has been investigated for its potential in treating various medical conditions.
- Anticancer Properties : Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, derivatives of fluorophenyl compounds have been shown to inhibit tumor growth in preclinical models. A study highlighted the effectiveness of fluorinated analogs in targeting specific cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .
- Neurological Disorders : The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating neurological disorders. Investigations into related compounds have demonstrated their efficacy as selective inhibitors of certain receptors involved in pain and inflammation, which could be applicable to this compound .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including:
- Starting Materials : The synthesis often begins with commercially available starting materials such as 4-fluoroaniline and methyl acetate.
- Reaction Conditions : The reaction conditions may vary, but common methods include the use of coupling agents or catalysts to facilitate the formation of the amine bond.
- Characterization Techniques : Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed.
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Ethyl 2-[(2,4-difluorophenyl)amino]acetate
- Molecular Formula: C₁₀H₁₁F₂NO₂
- Structure: Ethyl ester with a 2,4-difluorophenylamino group.
- Key Differences: The additional fluorine at the ortho position (2-F) may enhance steric hindrance and alter electronic properties compared to the monosubstituted 4-fluorophenyl group in the target compound. No biological activity data are reported, but the ethyl ester could influence metabolic stability .
b) Methyl 2-(4-amino-2-fluorophenyl)acetate
- Molecular Formula: C₉H₁₀FNO₂
- Structure: A 4-amino-2-fluorophenyl group directly attached to the acetate backbone.
- Key Differences: The amino group is part of the phenyl ring rather than being bonded via a methylene chain. This structural distinction may affect solubility and reactivity in synthetic pathways .
Variations in Ester Groups and Side Chains
a) Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate Hydrochloride
- Molecular Formula: C₁₁H₁₅ClFNO₂
- Structure: Ethyl ester with a benzylamino group (4-fluorophenylmethyl) and hydrochloride salt.
- The hydrochloride salt enhances solubility in polar solvents, which is critical for pharmaceutical formulations .
b) 4F-MPH (Methyl (4-fluorophenyl)(piperidin-2-yl)acetate)
- Molecular Formula : C₁₄H₁₈FN₂O₂
- Structure : Bifunctional substitution on the acetate carbon: 4-fluorophenyl and piperidin-2-yl groups.
- Key Differences: The piperidinyl moiety confers psychostimulant activity, as reported in studies on synthetic cathinones. This highlights how additional functional groups can drastically alter biological activity compared to the simpler amino-substituted target compound .
Data Table: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: The hydrochloride salt of the target compound (Methyl 2-amino-2-(4-fluorophenyl)acetate HCl) is listed as a pharmaceutical ingredient, indicating its role in drug synthesis .
- Psychoactive Derivatives : Compounds like 4F-MPH demonstrate that fluorophenyl-containing esters can exhibit central nervous system activity, though structural modifications (e.g., piperidinyl addition) are critical for such effects .
Biological Activity
Methyl 2-[(4-fluorophenyl)amino]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a fluorinated phenyl ring that enhances its biological activity through improved binding affinity to various molecular targets. The presence of the fluorine atom is known to influence the compound's pharmacokinetic properties, making it a valuable candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom on the phenyl ring increases the compound's binding affinity, potentially leading to inhibition or activation of key biological pathways. For instance, it may inhibit enzymes involved in inflammatory responses or cancer progression, similar to other fluorinated compounds that have shown promising results in preclinical studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro tests demonstrated significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | EC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 10.28 | |
| MCF-7 (Breast cancer) | 8.107 | |
| HepG2 (Liver cancer) | 1.16 |
These results suggest that the compound could serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate pathways involved in inflammation by interacting with specific receptors, although detailed mechanisms remain under investigation .
Case Studies
- Case Study on Anticancer Activity : A study assessed the cytotoxic effects of this compound on A549 lung carcinoma cells using the MTT assay. The compound exhibited an EC50 value of 10.28 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .
- Mechanistic Insights : Another study explored the interaction of this compound with histone deacetylase (HDAC) enzymes, revealing an IC50 value of 3.4 µM against HDAC3. This suggests that the compound may play a role in epigenetic regulation, further supporting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
